6,8-Dichloroimidazo[1,2-a]pyridine 6,8-Dichloroimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 858516-69-5
VCID: VC2287107
InChI: InChI=1S/C7H4Cl2N2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H
SMILES: C1=CN2C=C(C=C(C2=N1)Cl)Cl
Molecular Formula: C7H4Cl2N2
Molecular Weight: 187.02 g/mol

6,8-Dichloroimidazo[1,2-a]pyridine

CAS No.: 858516-69-5

Cat. No.: VC2287107

Molecular Formula: C7H4Cl2N2

Molecular Weight: 187.02 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dichloroimidazo[1,2-a]pyridine - 858516-69-5

Specification

CAS No. 858516-69-5
Molecular Formula C7H4Cl2N2
Molecular Weight 187.02 g/mol
IUPAC Name 6,8-dichloroimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C7H4Cl2N2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H
Standard InChI Key ZAHCPJDXWPIZSL-UHFFFAOYSA-N
SMILES C1=CN2C=C(C=C(C2=N1)Cl)Cl
Canonical SMILES C1=CN2C=C(C=C(C2=N1)Cl)Cl

Introduction

Structural Characterization and Physicochemical Properties

Molecular Structure

6,8-Dichloroimidazo[1,2-a]pyridine is characterized by a bicyclic heterocyclic structure consisting of a fused imidazole and pyridine ring system with two chlorine atoms at positions 6 and 8. The compound has the molecular formula C₇H₄Cl₂N₂ and a molecular weight of 187.03 g/mol . The structural identification parameters include:

  • SMILES notation: C1=CN2C=C(C=C(C2=N1)Cl)Cl

  • InChI: InChI=1S/C7H4Cl2N2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H

  • InChIKey: ZAHCPJDXWPIZSL-UHFFFAOYSA-N

The compound's structure maintains planarity due to the aromatic character of both rings, which contributes to its stability and specific reactivity patterns. The presence of two electronegative chlorine atoms affects the electronic distribution within the molecule, influencing its interaction with biological targets and reactivity in chemical transformations.

Predicted Collision Cross Section Data

Mass spectrometry collision cross-section (CCS) values provide important information about a molecule's three-dimensional structure and can be valuable for analytical identification and characterization. The predicted CCS values for 6,8-Dichloroimidazo[1,2-a]pyridine with various adducts are presented in Table 1.

Table 1: Predicted Collision Cross Section Values for 6,8-Dichloroimidazo[1,2-a]pyridine

Adductm/zPredicted CCS (Ų)
[M+H]⁺186.98244130.6
[M+Na]⁺208.96438147.4
[M+NH₄]⁺204.00898140.8
[M+K]⁺224.93832140.6
[M-H]⁻184.96788132.7
[M+Na-2H]⁻206.94983139.0
[M]⁺185.97461134.3
[M]⁻185.97571134.3

Source: PubChemLite database

These predicted CCS values are particularly useful for analytical chemists working with liquid chromatography-ion mobility spectrometry-mass spectrometry (LC-IMS-MS) techniques for compound identification and structural characterization.

Synthetic Methodologies

ConcentrationVolume Required for Different Amounts
1 mg
1 mM5.3467 mL
5 mM1.0693 mL
10 mM0.5347 mL

Source: Adapted from GlpBio product information

It is recommended to select an appropriate solvent based on the compound's solubility characteristics and to store the prepared solutions properly to prevent degradation. For long-term storage, solutions kept at -80°C should be used within 6 months, while those stored at -20°C should be used within 1 month .

Pharmacological Significance

Biological Activities of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold, to which 6,8-Dichloroimidazo[1,2-a]pyridine belongs, exhibits a diverse range of biological activities that make compounds of this class particularly valuable in medicinal chemistry. Several key pharmacological properties of imidazo[1,2-a]pyridine-based compounds include:

  • Antimicrobial activity: Derivatives have demonstrated significant antibacterial and antiviral properties

  • Antiparasitic effects: Certain derivatives show activity against various parasitic organisms

  • Anti-inflammatory and antipyretic properties: These compounds have shown potential in managing inflammatory conditions and fever

  • Neurological applications: Some derivatives function as GABA-A and benzodiazepine receptor agonists, suggesting potential applications in neurological disorders

  • Cardiovascular effects: Compounds in this class have shown promise as cardiotonic agents for treating heart and circulatory failures

Research Applications

Medicinal Chemistry Applications

6,8-Dichloroimidazo[1,2-a]pyridine serves as an important building block in medicinal chemistry for the development of novel therapeutic agents. The chlorine substituents at positions 6 and 8 provide strategic points for further functionalization through various cross-coupling reactions, enabling the creation of diverse chemical libraries for structure-activity relationship studies.

The compound can be utilized as a scaffold for developing:

  • Potential cholinesterase inhibitors for neurodegenerative disorders

  • Antimicrobial agents targeting resistant bacterial strains

  • Antiparasitic compounds for neglected tropical diseases

  • Anti-inflammatory and analgesic agents

  • Cardiovascular drugs for treating heart and circulatory failures

Chemical Biology Tools

In chemical biology research, 6,8-Dichloroimidazo[1,2-a]pyridine can serve as a valuable probe for studying protein-ligand interactions and enzyme mechanisms. The compound's structural features make it suitable for incorporation into affinity-based probes for target identification and validation studies.

Materials Science Applications

Beyond its biological applications, the compound may find utility in materials science research. Heterocyclic compounds containing nitrogen atoms often display interesting photophysical properties that can be exploited in the development of organic electronic materials, photosensitizers, and fluorescent probes.

Structure-Activity Relationship Studies

Impact of Chlorine Substituents

The presence of chlorine atoms at positions 6 and 8 of the imidazo[1,2-a]pyridine scaffold can significantly influence the compound's biological activity profile. Halogen substituents are known to affect:

  • Lipophilicity and membrane permeability, influencing the compound's pharmacokinetic properties

  • Electronic distribution within the molecule, affecting its binding affinity to target proteins

  • Metabolic stability, potentially extending the compound's half-life in biological systems

  • Binding interactions through halogen bonding, which can enhance target selectivity

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